Magnesium 5-aminonaphthalene-1-sulphonate
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Overview
Description
Magnesium 5-aminonaphthalene-1-sulphonate is a chemical compound that belongs to the class of organic magnesium salts It is derived from 5-aminonaphthalene-1-sulfonic acid and magnesium
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium 5-aminonaphthalene-1-sulphonate typically involves the reaction of 5-aminonaphthalene-1-sulfonic acid with a magnesium salt, such as magnesium chloride or magnesium sulfate. The reaction is usually carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:
5-aminonaphthalene-1-sulfonic acid+Magnesium salt→Magnesium 5-aminonaphthalene-1-sulphonate
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The product is typically isolated by filtration, followed by washing and drying to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Magnesium 5-aminonaphthalene-1-sulphonate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The sulfonate group can be reduced to form sulfinic or sulfenic acids.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products Formed
Oxidation: Nitro- or nitroso-derivatives of the compound.
Reduction: Sulfinic or sulfenic acid derivatives.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
Magnesium 5-aminonaphthalene-1-sulphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a fluorescent probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of magnesium 5-aminonaphthalene-1-sulphonate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity. It may also interact with cellular membranes, affecting their permeability and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Magnesium 5-aminonaphthalene-1-sulphonate can be compared with other similar compounds, such as:
Magnesium 5-aminonaphthalene-2-sulphonate: Similar structure but different position of the sulfonate group.
Magnesium 6-aminonaphthalene-1-sulphonate: Similar structure but different position of the amino group.
Magnesium 5-nitronaphthalene-1-sulphonate: Contains a nitro group instead of an amino group.
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields.
Properties
CAS No. |
57215-97-1 |
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Molecular Formula |
C20H16MgN2O6S2 |
Molecular Weight |
468.8 g/mol |
IUPAC Name |
magnesium;5-aminonaphthalene-1-sulfonate |
InChI |
InChI=1S/2C10H9NO3S.Mg/c2*11-9-5-1-4-8-7(9)3-2-6-10(8)15(12,13)14;/h2*1-6H,11H2,(H,12,13,14);/q;;+2/p-2 |
InChI Key |
HIELJZNVJPPPNU-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)N.C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)N.[Mg+2] |
Origin of Product |
United States |
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